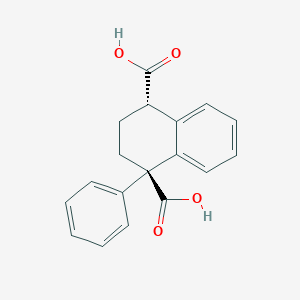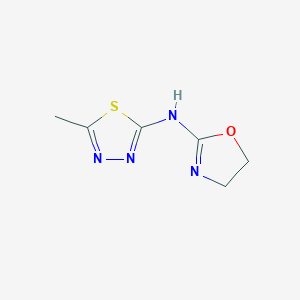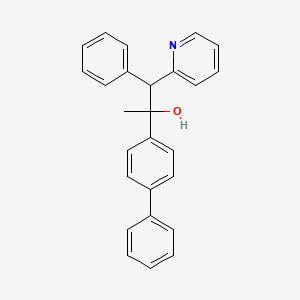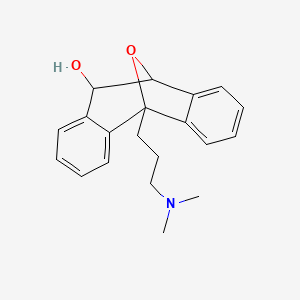
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity in the synthesis of certain antidepressant drugs, such as amitriptyline and nortriptyline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol involves several steps. One common method starts with dibenzosuberone, which undergoes a series of reactions including alkylation with 3-chloro-N,N-dimethylpropylamine . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in antidepressant drugs and its potential impact on drug efficacy and safety.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of related drugs, such as amitriptyline .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar structure but different pharmacological properties.
Nortriptyline: Another tricyclic antidepressant, closely related to amitriptyline.
Dibenzosuberone: A precursor in the synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol.
Uniqueness
This compound is unique due to its specific structural features and its role as an impurity in the synthesis of antidepressant drugs. Its presence can affect the purity and efficacy of the final pharmaceutical product, making it an important compound for quality control and research .
Propriétés
Numéro CAS |
5154-95-0 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-7-12-20-16-10-5-3-8-14(16)18(22)19(23-20)15-9-4-6-11-17(15)20/h3-6,8-11,18-19,22H,7,12-13H2,1-2H3 |
Clé InChI |
QYDFQGAINLZXRW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


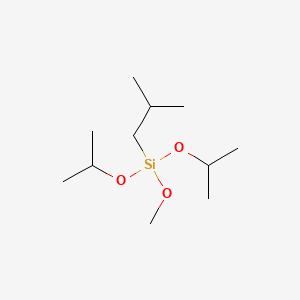
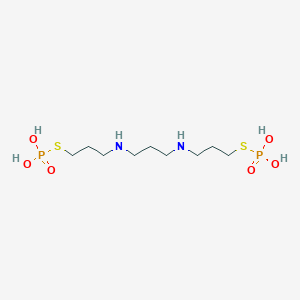
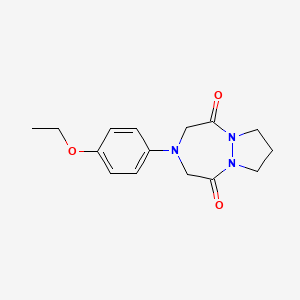
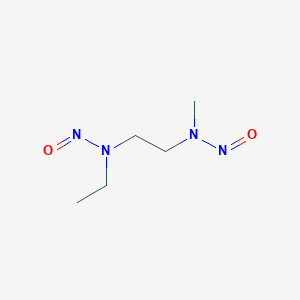
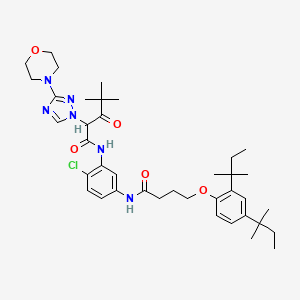
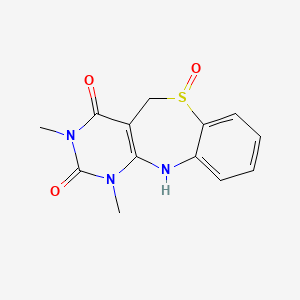
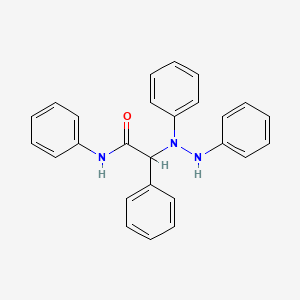
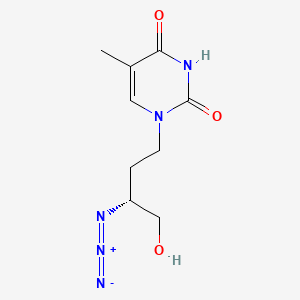
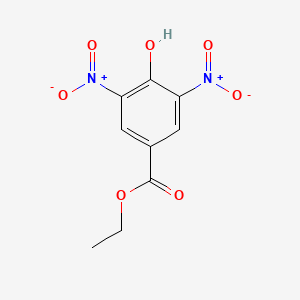
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
